molecular formula C16H19N3O4S2 B2846908 3-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one CAS No. 2034421-76-4

3-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one

Cat. No.: B2846908
CAS No.: 2034421-76-4
M. Wt: 381.47
InChI Key: ZVSKITXKDZOGPG-UHFFFAOYSA-N
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Description

3-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one (CAS 2034421-76-4) is a synthetic small molecule with a molecular formula of C16H19N3O4S2 and a molecular weight of 381.5 g/mol . This compound is identified in patent literature as a potent and selective inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β) . GSK-3β is a serine/threonine kinase that plays a critical role in numerous cellular processes, including glycogen metabolism, gene expression, and neuronal cell survival. Its dysregulation is implicated in the pathology of Type 2 diabetes, Alzheimer's disease, and other neurodegenerative disorders . As a research tool, this GSK-3β inhibitor is valuable for investigating the intricate signaling pathways involved in glucose homeostasis and neural stem cell differentiation . Researchers can use it to explore potential therapeutic strategies for conditions linked to GSK-3β activity. The mechanism of action involves binding to the kinase domain of GSK-3β, thereby suppressing its enzymatic activity and modulating the phosphorylation states of its downstream substrates, such as glycogen synthase and tau protein . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

3-[2-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-oxoethyl]-6-methylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c1-12-9-15(20)19(11-17-12)10-16(21)18-5-4-14(13-3-2-7-24-13)25(22,23)8-6-18/h2-3,7,9,11,14H,4-6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSKITXKDZOGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrimidinone Derivatives

The target compound shares structural homology with pyrimidinone-based molecules reported in anti-cancer and antimicrobial studies. For instance:

  • Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives (): These compounds exhibit anti-cancer activity via kinase inhibition. The pyridopyrimidinone core differs by an additional fused pyridine ring, which may enhance π-π stacking interactions compared to the simpler pyrimidinone in the target compound .
  • Thieno[3,4-d]pyrimidin-4(3H)-one (): Incorporates a fused thiophene ring, improving planarity and electronic properties for DNA intercalation. The target compound’s thiophene is non-fused, offering distinct spatial flexibility .

Sulfur-Containing Rings

  • 1,4-Thiazepane vs. Thiazolidinone: Thiazolidin-4-one derivatives () feature a five-membered ring with a ketone, enabling hydrogen bonding.
  • Tetrahydrothiophene 1,1-dioxide derivatives (): These spirocyclic systems share the sulfone group but lack nitrogen, reducing their ability to participate in acid-base interactions .

Pharmacological Activity

  • Anti-Cancer Activity: Pyrimidinone derivatives (e.g., ) inhibit kinases like EGFR and VEGFR. The thiophene and sulfone groups in the target compound may modulate selectivity and solubility .
  • Antimicrobial Potential: Thiazolidinone derivatives () show activity against Gram-positive bacteria. The sulfone group in the target compound could enhance membrane penetration .

Physicochemical and Structural Properties

Property Target Compound Pyrido[2,3-d]pyrimidinone () Thiazolidinone ()
Core Structure Pyrimidinone + 1,4-thiazepane Fused pyridine-pyrimidinone Thiazolidinone ring
Sulfur Modifications Thiophene, sulfone None Thiazolidinone ketone
Polarity High (due to sulfone) Moderate Moderate (ketone)
Synthetic Method Likely acid-catalyzed cyclization Reflux in DMF Condensation with thioglycolic acid

Research Challenges and Opportunities

  • Data Gaps: No direct biological data exists for the target compound. Structural analogs suggest kinase or antimicrobial targets, but experimental validation is needed.
  • Synthetic Complexity : The 1,4-thiazepane ring poses challenges in regioselective functionalization compared to smaller heterocycles .
  • Optimization Potential: Introducing electron-withdrawing groups on the pyrimidinone core (e.g., ’s fluorinated chromenones) could enhance binding affinity .

Q & A

Q. Q1. What synthetic methodologies are most effective for constructing the pyrimidin-4(3H)-one core in this compound?

Methodological Answer: The pyrimidin-4(3H)-one core can be synthesized via alkylation of 6-methyl-2-thiopyrimidin-4(3H)-one using reagents like dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃/EtOH or MeONa/MeOH), achieving high yields . Subsequent substitution reactions with aromatic amines or thiol-containing intermediates (e.g., thiophene derivatives) enable functionalization at the 2-position. For advanced regioselectivity, protecting-group strategies or transition-metal catalysis (e.g., palladium-mediated cross-coupling) may be employed, though evidence for this specific compound is limited .

Q. Q2. How can researchers validate the structural integrity of this compound?

Methodological Answer:

  • 1H NMR : Confirm proton environments (e.g., methyl groups at δ ~2.5 ppm, thiophene protons at δ ~7.0 ppm) .
  • X-ray crystallography : Resolve the fused thiazepane-pyrimidinone system and verify stereochemistry, as demonstrated for structurally related pyrimidinones .
  • Elemental analysis : Match calculated and observed C, H, N, S percentages (±0.4% tolerance) .
  • Chromatography-mass spectrometry (LC-MS) : Confirm molecular ion peaks and purity (>95%) .

Advanced Research Questions

Q. Q3. How can researchers design experiments to optimize the substitution pattern of the thiophene ring for enhanced bioactivity?

Methodological Answer:

  • Rational design : Replace the thiophen-2-yl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents to modulate electronic effects.
  • Synthetic routes : Use Suzuki-Miyaura coupling to introduce diverse aryl/heteroaryl groups at the 7-position of the thiazepane ring .
  • Bioactivity assays : Compare antimicrobial (e.g., MIC against S. aureus) or anticonvulsant (e.g., MES test) profiles of derivatives, as seen in analogous pyrimidinones .

Q. Q4. What strategies address low solubility of this compound in aqueous media for in vitro studies?

Methodological Answer:

  • Co-solvent systems : Use DMSO-water or PEG-400/ethanol mixtures (<5% organic content to avoid cytotoxicity) .
  • Salt formation : Introduce sulfonic acid or hydrochloride salts via reaction with H₂SO₄ or HCl .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability, as applied to similar hydrophobic heterocycles .

Q. Q5. How can molecular docking elucidate the mechanism of action for this compound?

Methodological Answer:

  • Target selection : Prioritize receptors linked to pyrimidinone bioactivity (e.g., GABAₐ for anticonvulsant effects, bacterial dihydrofolate reductase for antimicrobial activity) .
  • Docking software : Use AutoDock Vina or Schrödinger Suite with optimized force fields (e.g., OPLS3e).
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Data Contradiction and Reproducibility

Q. Q6. How should researchers resolve discrepancies in reported synthetic yields for pyrimidinone derivatives?

Methodological Answer:

  • Variable control : Replicate reactions under strict anhydrous conditions (e.g., Schlenk line) to exclude moisture-sensitive intermediates .
  • Catalyst screening : Test alternative catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) if cross-coupling steps show inconsistent yields .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry or reaction time .

Q. Q7. What analytical techniques differentiate polymorphic forms of this compound?

Methodological Answer:

  • DSC/TGA : Monitor melting points and thermal decomposition profiles to detect polymorphs .
  • PXRD : Compare diffraction patterns with simulated data from single-crystal structures .
  • Solid-state NMR : Resolve carbon environments affected by crystal packing .

Advanced Mechanistic Studies

Q. Q8. How can isotope-labeling experiments probe the metabolic stability of this compound?

Methodological Answer:

  • Deuterium labeling : Introduce deuterium at the methyl group (6-position) or thiazepane ring to track metabolic oxidation via LC-MS/MS .
  • In vitro assays : Incubate with liver microsomes (human or rat) and quantify parent compound degradation over time .

Q. Q9. What in silico tools predict the environmental toxicity of this compound?

Methodological Answer:

  • Software : Use TEST (Toxicity Estimation Software Tool) or ECOSAR to estimate LC₅₀ (aquatic toxicity) and biodegradability .
  • Read-across models : Compare with structurally similar pyrimidinones having EPA/IARC toxicity data .

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